3-(Tert-butoxy)cyclobutane-1-carboxylic acid
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Overview
Description
3-(Tert-butoxy)cyclobutane-1-carboxylic acid is a chemical compound with the molecular weight of 273.29 . It is a powder in physical form . The IUPAC name for this compound is 3-(((tert-butoxycarbonyl)amino)(carboxy)methyl)cyclobutane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for 3-(Tert-butoxy)cyclobutane-1-carboxylic acid is 1S/C12H19NO6/c1-12(2,3)19-11(18)13-8(10(16)17)6-4-7(5-6)9(14)15/h6-8H,4-5H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3-(Tert-butoxy)cyclobutane-1-carboxylic acid is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 273.29 .Scientific Research Applications
Scale-up Synthesis for Biologically Active Compounds
A study describes the scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative, highlighting its application in preparing various biologically active compounds and material sciences containing cyclobutane ring systems labeled with deuterium atoms. This process involves continuous photo flow synthesis and hydrogenation with deuterium gas, demonstrating the compound's significance in synthesizing internal standards of drug candidate compounds for quantitative mass spectrometry analyses in pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).
Synthesis of Novel Antibiotic Analogs
Research into the synthesis of a novel thiabicyclo[3.2.0]heptan-6-one analogue of penicillin, incorporating a cyclobutanone analogue of a β-lactam antibiotic, showcases another application. This compound was synthesized through a [2+2] cycloaddition of a 2,3-dihydrothiophene with dichloroketene, followed by further modifications to introduce nitrogen functionality, demonstrating the cyclobutane derivative's utility in antibiotic development (Martyres, Baldwin, Adlington, Lee, Probert, & Watkin, 2001).
Photocatalytic Dearomative Intermolecular Cycloadditions
A study on photocatalytic dearomative intermolecular [2 + 2] cycloadditions of indoles with alkenes leverages tert-butyloxycarbonyl (Boc)-protected indole-2-carboxyesters. This reaction showcases the versatility of cyclobutane-fused scaffolds in constructing architecturally complex, sp3-rich scaffolds with potential applications in drug discovery programs (Oderinde et al., 2020).
Building Blocks for Organic Synthesis
Another application involves the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks for organic synthesis, demonstrating the utility of ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate. This research highlights the compound's role in synthesizing derivatives like carboxylic acid, amines, alcohols, azide, and trifluoroborate ketone, showcasing its versatility in organic synthesis (Ryabukhin, Melnykov, Granat, Volochnyuk, & Grygorenko, 2018).
Safety And Hazards
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)12-7-4-6(5-7)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQQDDXBUSNVBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butoxy)cyclobutane-1-carboxylic acid |
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